molecular formula C10H12O2 B1619831 Benzene, 1-methoxy-2-(2-propenyloxy)- CAS No. 4125-43-3

Benzene, 1-methoxy-2-(2-propenyloxy)-

Cat. No.: B1619831
CAS No.: 4125-43-3
M. Wt: 164.2 g/mol
InChI Key: KWRBXILMRLLABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1-methoxy-2-(2-propenyloxy)- is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound Benzene, 1-methoxy-2-(2-propenyloxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76097. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzene, 1-methoxy-2-(2-propenyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-methoxy-2-(2-propenyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4125-43-3

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

1-methoxy-2-prop-2-enoxybenzene

InChI

InChI=1S/C10H12O2/c1-3-8-12-10-7-5-4-6-9(10)11-2/h3-7H,1,8H2,2H3

InChI Key

KWRBXILMRLLABD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC=C

Canonical SMILES

COC1=CC=CC=C1OCC=C

Key on ui other cas no.

4125-43-3

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a well stirred solution of guaiacol (10.0 g, 80.55 mmol) and propargyl bromide (11.5 g, 96.66 mmol) in DMF (100 mL) was added anhydrous K2CO3 (22.0 g, 161.2 mmol) and the mixture was stirred at room temperature for 34 hours. The mixture was then filtered to remove inorganic material. Filtrate was concentrated under vacuo and diluted with water (250 mL). It was then extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with water (2×100 mL) and dried over anhydrous sodium sulfate. Removal of solvent under vacuo gave the product (13.0 g) as brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
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Name
Quantity
22 g
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reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

124 g of 2-methoxyphenol and 152 g of potassium carbonate in 500 ml of dimethylformamide are brought to 60° C. with stirring for 30 minutes. 127 g of allyl bromide are introduced and the reaction medium is then left at 60° C. for 1 hour. It is diluted with 2 l of water and extracted with ethyl ether and the organic phase is washed with sodium hydroxide. The organic phase is dried and the ether evaporated off. The product is then distilled at 115° C. and at 20 mmHg to obtain 129.6 g of the expected compound.
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step Two
Quantity
127 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five
Yield
79.5%

Synthesis routes and methods III

Procedure details

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